1,2-Ethylenediphosphonic acid

Catalog No.
S749953
CAS No.
6145-31-9
M.F
C2H8O6P2
M. Wt
190.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Ethylenediphosphonic acid

CAS Number

6145-31-9

Product Name

1,2-Ethylenediphosphonic acid

IUPAC Name

2-phosphonoethylphosphonic acid

Molecular Formula

C2H8O6P2

Molecular Weight

190.03 g/mol

InChI

InChI=1S/C2H8O6P2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H2,3,4,5)(H2,6,7,8)

InChI Key

XYJLPCAKKYOLGU-UHFFFAOYSA-N

SMILES

C(CP(=O)(O)O)P(=O)(O)O

Canonical SMILES

C(CP(=O)(O)O)P(=O)(O)O

The exact mass of the compound 1,2-Ethylenediphosphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40837. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Ethylenediphosphonic acid (EDPA, CAS 6145-31-9) is a non-geminal bisphosphonate characterized by a two-carbon ethylene bridge separating its phosphonate groups. Unlike the ubiquitous industrial standard 1-hydroxyethane-1,1-diphosphonic acid (HEDP), which features phosphonate groups on the same carbon, EDPA's extended backbone fundamentally alters its coordination chemistry and steric profile [1]. In procurement and material selection, EDPA is prioritized not as a generic bulk scale inhibitor, but as a highly specific structural building block. Its primary commercial and scientific value lies in its ability to act as an extended bridging ligand in metal-organic frameworks (MOFs), a stable precursor in harsh hydrothermal environments, and a precise spatial mimic for biological phosphates in advanced pharmaceutical research [2].

Attempting to substitute EDPA with common geminal bisphosphonates like HEDP or shorter-chain analogs like methanediphosphonic acid (MDPA) routinely results in architectural failure during synthesis. Because HEDP contains two phosphonate groups on a single carbon atom, it acts as a strong mononuclear chelating agent, effectively terminating network propagation and yielding isolated molecular complexes [1]. In contrast, EDPA's 1,2-spacing forces the phosphonate groups to bridge multiple metal centers, which is an absolute requirement for propagating 2D and 3D coordination polymers. Furthermore, in biological modeling, the precise 5.37 Å distance between coordinating oxygen atoms in EDPA cannot be replicated by 1,1- or 1,4-bisphosphonates, making generic substitution impossible for assays requiring exact spatial alignment with DNA phosphate backbones [2].

Coordination Topology: Bridging vs. Chelating Behavior

When reacted with copper(II) ions and auxiliary ligands (e.g., 2,2'-bipyridine), the structural divergence between EDPA and HEDP becomes absolute. Crystallographic data demonstrates that HEDP acts as a mononuclear chelate, occupying the basal plane of a square pyramidal Cu2+ complex. In direct contrast, EDPA cannot form this tight chelate ring due to its ethylene backbone; instead, it acts as an obligate bridge between two distinct copper centers, forming a dimeric bridged complex [1]. This bridging capability is the primary procurement driver for EDPA in the synthesis of extended coordination networks.

Evidence DimensionMetal coordination mode in Cu2+/2,2'-bpy systems
Target Compound DataEDPA acts as an obligate bridge, forming dimeric or polymeric multi-nuclear complexes
Comparator Or BaselineHEDP acts as a mononuclear chelate, forming isolated square pyramidal complexes
Quantified Difference100% shift from mononuclear chelation (HEDP) to multi-nuclear bridging (EDPA)
ConditionsHydrothermal synthesis with CuCl2 and 2,2'-bipyridine at acidic pH

Buyers synthesizing 2D or 3D metal-organic frameworks must procure EDPA, as HEDP will terminate the polymeric network via localized chelation.

Phosphate Oxygen Spacing for Dinuclear Metallodrugs

In the development of dinuclear copper(II) antineoplastic drugs, the ligand must accurately mimic the spatial arrangement of the DNA phosphate backbone. Vibrational photodissociation ion spectroscopy reveals that the two binding oxygen atoms of the phosphonate groups in EDPA are spaced exactly 5.37 Å apart. When compared to the longer-chain 1,4-butanediphosphonic acid, which exhibits a 7.0 Å spacing, EDPA provides a significantly tighter and more biologically relevant chelation geometry [1]. This precise atomic spacing allows EDPA to stabilize dinuclear complexes that shorter or longer analogs fail to support.

Evidence DimensionIntramolecular distance between binding oxygen atoms
Target Compound Data5.37 Å spacing (EDPA)
Comparator Or Baseline7.0 Å spacing (1,4-butanediphosphonic acid)
Quantified Difference1.63 Å reduction in binding oxygen distance
ConditionsDFT-calculated and spectroscopically verified gas-phase dinuclear Cu(II) adducts

Pharmaceutical researchers must select EDPA to accurately model DNA-phosphate binding, as alternative chain lengths fail to provide the required 5-6 Å spacing.

P-C Bond Stability Under Oxidizing Hydrothermal Conditions

During the synthesis of polyoxomolybdate clusters under harsh, oxidizing hydrothermal conditions (H2O2/HNO3), phosphonic acids undergo P-C bond rupture to yield orthophosphate-bridged clusters. The yield of the resulting POMPhos cluster serves as an inverse indicator of the ligand's resistance to P-C cleavage. Under identical conditions, EDPA yields only 6% of the decomposition cluster, whereas HEDP yields 9% and aminotris(methylenephosphonic acid) (AMP) yields 17% [1]. This quantitative difference highlights EDPA's distinct degradation kinetics and higher relative stability of its ethylene-bridged P-C bonds compared to geminal or amino-substituted phosphonates.

Evidence DimensionYield of polyoxometalate cluster via P-C bond rupture
Target Compound Data6% yield (EDPA)
Comparator Or Baseline9% yield (HEDP) and 17% yield (AMP)
Quantified Difference33% lower decomposition yield than HEDP; 64% lower than AMP
ConditionsHydrothermal reaction with Na2MoO4, H2O2, and HNO3 at pH 4.2

For processes requiring phosphonate ligands that resist rapid P-C bond cleavage under harsh oxidative conditions, EDPA offers superior kinetic stability over standard alternatives.

Synthesis of Extended Metal-Organic Frameworks (MOFs)

Because EDPA acts as an obligate bridging ligand rather than a mononuclear chelate, it is the preferred precursor for synthesizing 2D and 3D coordination polymers and MOFs. It is specifically chosen over HEDP when the architectural goal is to link multiple transition metal centers (like Cu2+ or Ni2+) into a continuous, porous network [1].

Structural Modeling for Dinuclear Cytotoxic Metallodrugs

EDPA is utilized as a highly specific model ligand in the screening and structural verification of dinuclear copper(II) antineoplastic agents. Its exact 5.37 Å oxygen-oxygen spacing makes it an ideal surrogate for the DNA phosphate backbone, allowing researchers to optimize drug binding geometries before moving to in vivo models [2].

Harsh-Environment Corrosion and Scale Inhibition Blends

Due to its distinct P-C bond stability profile under oxidative and high-temperature conditions, EDPA is incorporated into specialized corrosion inhibitor formulations, such as drilling fluid brines. It is selected over standard AMP or HEDP when the operational environment causes premature degradation of conventional geminal or amino-phosphonates[3].

XLogP3

-3.4

Melting Point

218.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (20%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6145-31-9

Wikipedia

Phosphonic acid, 1,2-ethanediylbis-

Dates

Last modified: 08-15-2023

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